Ethyl 1-cyclopentyl-5-hydroxy-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 1-cyclopentyl-5-hydroxy-1H-pyrazole-4-carboxylate is a chemical compound with the CAS Number: 1547888-86-7 . It has a molecular weight of 224.26 . The compound is solid in its physical form .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C11H16N2O3/c1-2-16-11(15)9-7-12-13(10(9)14)8-5-3-4-6-8/h7-8,14H,2-6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
This compound has a molecular weight of 224.26 . It is solid in its physical form and should be stored in a sealed, dry environment at room temperature .Scientific Research Applications
Synthesis and Reactivity One significant application of ethyl 1-cyclopentyl-5-hydroxy-1H-pyrazole-4-carboxylate is its utility in organic synthesis, particularly in the creation of pyrazole derivatives. Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate undergoes selective cyclocondensation with 1,3-dicarbonyl compounds, leading to ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, which can be further modified to produce a variety of heterocyclic compounds (Lebedˈ et al., 2012). Similarly, the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation showcases the compound's capacity for high regioselectivity and efficiency in chemical transformations (Machado et al., 2011).
Catalytic Applications In the field of catalysis, ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates serve as precursors in palladium-catalyzed cross-coupling reactions. These reactions yield various alkynyl-4-(ethoxycarbonyl)pyrazoles and facilitate the synthesis of condensed pyrazoles, demonstrating the compound's utility in constructing complex molecular architectures (Arbačiauskienė et al., 2011).
Pharmacological Potential While the focus here excludes direct drug use, dosage, and side effects, it's noteworthy that the structural modification and synthesis routes of this compound derivatives often target the enhancement of biological activity. Such research efforts lay foundational work for the development of new pharmaceutical agents, highlighting the compound's potential in medicinal chemistry. For example, microwave-assisted direct amidation of related compounds suggests a pathway for synthesizing carboxamides, which are crucial in drug development (Milosevic et al., 2015).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
ethyl 2-cyclopentyl-3-oxo-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-2-16-11(15)9-7-12-13(10(9)14)8-5-3-4-6-8/h7-8,12H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEGHQGYNLLDDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNN(C1=O)C2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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